molecular formula C9H16ClNO3 B2547408 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2580218-00-2

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride

Cat. No. B2547408
CAS RN: 2580218-00-2
M. Wt: 221.68
InChI Key: SYUMKVCTNQVPOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride involves the construction of spirocyclic scaffolds, which are achieved by ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. In one study, the synthesis of related compounds, specifically 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, was performed, which shares a similar spirocyclic structure and could be considered an analogue to the compound . This process adds to the family of sterically constrained amino acids, which are valuable in chemistry, biochemistry, and drug design due to their unique structural properties .

Molecular Structure Analysis

The molecular structure of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride is characterized by a spirocyclic framework, which includes a four-membered ring. This structure is significant because it imposes steric constraints on the molecule, potentially affecting its reactivity and interaction with biological targets. The related compounds synthesized in the research exhibit a spirocyclic structure with a focus on creating constrained amino acids for specialized applications .

Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds like 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride often include electrophilic amination of C-H acidic compounds. For instance, the reaction of 1-oxa-2-azaspiro[2.5]octane with various C-H acids has been studied, leading to the formation of different stabilisation reactions and the introduction of amino groups . These reactions are complex and can result in a variety of products, including geminal diamino acid derivatives and cyclic dipeptide derivatives, depending on the specific conditions and reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride are not directly detailed in the provided papers. However, based on the synthesis and molecular structure analyses, it can be inferred that the compound likely exhibits properties typical of sterically constrained amino acids. These may include a higher degree of rigidity compared to linear amino acids, which could influence solubility, melting point, and reactivity. The presence of the spirocyclic ring and the hydrochloride group would also affect the compound's acidity and basicity, as well as its potential to form salts and interact with other molecules .

Scientific Research Applications

Electrophilic Amination and Its Utility

Electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane derivatives demonstrates a method for introducing a 1-hydroxycyclohexylamino group at acidic positions. This approach allows for various stabilisation reactions, including intramolecular nucleophilic attacks and the formation of geminal diamino acid derivatives. These reactions underline the chemical versatility of spirocyclic compounds in synthesizing complex organic molecules, including amino acid derivatives and cyclic dipeptide derivatives (Andreae et al., 1992).

Supramolecular Aggregation

Supramolecular aggregation studies of hydroxycarboxylic acid derivatives highlight the influence of hydroxymethyl group conformation on the dimensionality of structures formed via hydrogen bonds. Such insights are crucial for understanding and designing new supramolecular assemblies, which have applications in material science and nanotechnology (Foces-Foces et al., 2005).

Reactions with O-centered Nucleophiles

The reactions of specific spirocyclic compounds with primary aliphatic alcohols and ketone oximes result in the formation of novel organic structures. This work emphasizes the reactivity of spirocyclic compounds with O-centered nucleophiles, contributing to the development of new synthetic routes in organic chemistry (Kayukova et al., 2006).

Synthesis and Properties of Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate

Investigations into the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate offer insights into the transformation of 1-oxaspiro[2,5]octane-2-carboxylic acid derivatives. This research contributes to the understanding of how spirocyclic compounds can be used to generate thioamides and thiazoles, relevant in medicinal chemistry and drug design (Kuroyan et al., 1991).

Cyclization to Produce Constrained Amino Acids

The cyclization of specific substrates in concentrated sulfuric acid to produce constrained amino acids illustrates a route to novel organic molecules. This methodology enables the synthesis of octahydrophenanthrene derivatives, expanding the toolkit for creating biologically active compounds and pharmaceuticals (Wilamowski et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The pyrrolidine ring, a key feature of this compound, is of great interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c10-5-7-1-2-9(13-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMKVCTNQVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)OC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride

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